

Validating DSR-141562: A Comparative Guide to its Effects on cGMP Signaling

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Compound of Interest		
Compound Name:	DSR-141562	
Cat. No.:	B2406171	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel phosphodiesterase 1 (PDE1) inhibitor, **DSR-141562**, with other key modulators of the cyclic guanosine monophosphate (cGMP) signaling pathway. The data presented herein is compiled from publicly available research to assist in the evaluation of **DSR-141562**'s efficacy and mechanism of action.

Comparative Analysis of cGMP Modulation

The following table summarizes the quantitative effects of **DSR-141562** and selected control compounds on cGMP levels. **DSR-141562** is a novel, orally active, and brain-penetrant PDE1 inhibitor with preferential selectivity for the PDE1B isoform[1]. Its primary mechanism of action is to increase intracellular cGMP concentrations by inhibiting its degradation. For a comprehensive comparison, we include data on a non-selective PDE inhibitor (IBMX), a selective PDE1 inhibitor (Vinpocetine), a selective PDE5 inhibitor (Sildenafil), and a soluble guanylate cyclase (sGC) stimulator (Riociguat).



Compound	Target(s)	IC50 (nM)	Effect on cGMP	Notes
DSR-141562	PDE1A, PDE1B, PDE1C	97.6, 43.9, 431.8	Increases cGMP	Preferential for PDE1B; slightly elevated cGMP alone and potentiated dopamine D1 receptor-induced cGMP increase in mouse brain[1].
IBMX (3-Isobutyl- 1- methylxanthine)	Non-selective PDE inhibitor	PDE3: 6,500, PDE4: 26,300, PDE5: 31,700	Increases cGMP	Broad-spectrum PDE inhibitor often used experimentally to increase cyclic nucleotide levels[2].
Vinpocetine	PDE1 inhibitor	-	Increases cGMP	A well- established PDE1 inhibitor used in research to study the effects of elevated cGMP.
Sildenafil	PDE5 inhibitor	-	Increases cGMP	Primarily acts on PDE5, leading to cGMP elevation, particularly in tissues where PDE5 is abundant.
Riociguat	Soluble Guanylate	-	Increases cGMP	Directly stimulates sGC,



	Cyclase (sGC) Stimulator		leading to increased cGMP production, independent of nitric oxide (NO) [3][4].
Sodium Nitroprusside (SNP)	NO Donor (indirect sGC - activator)	Increases cGMP	Releases nitric oxide, which in turn activates sGC to produce cGMP. Often used to stimulate cGMP production in experimental settings.
Vehicle (e.g., DMSO, PBS)	None -	No change	Negative control to account for any effects of the solvent used to dissolve the test compounds.

Experimental ProtocolsIn Vitro cGMP Measurement in Neuronal Cell Culture

This protocol describes a general method for quantifying intracellular cGMP levels in a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

- Neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)



- Test compounds: DSR-141562, Vinpocetine, Sildenafil, Riociguat, Sodium Nitroprusside (SNP), IBMX
- Vehicle control (e.g., DMSO)
- 0.1 M HCl for cell lysis
- Commercially available cGMP ELISA kit
- Microplate reader

Procedure:

- Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.
- Pre-treatment (optional): To maximize the detection of cGMP changes, pre-treat cells with a non-selective PDE inhibitor like 1 mM IBMX for 30 minutes to inhibit overall cGMP degradation.
- · Compound Treatment:
 - Prepare serial dilutions of **DSR-141562** and control compounds (Vinpocetine, Sildenafil, Riociguat, SNP) in the cell culture medium.
 - Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
 - Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Cell Lysis:
 - Aspirate the medium from the wells.
 - Add 100 μL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
 - Incubate at room temperature for 10 minutes.



cGMP ELISA:

- Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
 - Adding cell lysates and cGMP standards to an antibody-coated plate.
 - Adding a cGMP-horseradish peroxidase (HRP) conjugate.
 - Incubating to allow competitive binding.
 - Washing the plate to remove unbound reagents.
 - Adding a substrate solution to develop a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis:

- Generate a standard curve using the absorbance values of the cGMP standards.
- Calculate the cGMP concentration in each sample from the standard curve.
- Normalize the cGMP concentration to the protein concentration of the cell lysate if necessary.
- Compare the cGMP levels in the compound-treated wells to the vehicle-treated control wells.

Ex Vivo cGMP Measurement in Rat Brain Tissue

This protocol outlines a method for measuring cGMP levels in specific brain regions (e.g., frontal cortex and striatum) of rats treated with **DSR-141562** or control compounds.

Materials:

Laboratory rats



- DSR-141562 and control compounds formulated for in vivo administration
- Anesthesia
- Surgical tools for brain dissection
- · Liquid nitrogen
- Homogenizer
- 0.1 M HCl
- Centrifuge
- cGMP ELISA kit
- · Protein assay kit

Procedure:

- Animal Treatment:
 - Administer **DSR-141562** or control compounds to rats via the appropriate route (e.g., oral gavage).
 - Include a vehicle-treated control group.
- Tissue Collection:
 - At a specified time point after treatment, anesthetize the rats.
 - Rapidly dissect the desired brain regions (e.g., frontal cortex, striatum) on ice.
 - Immediately freeze the tissue samples in liquid nitrogen to stop enzymatic activity.
- Tissue Homogenization:
 - Weigh the frozen tissue samples.

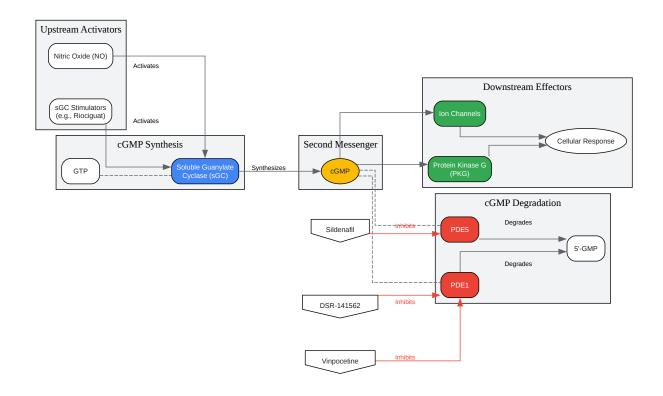


- Homogenize the tissue in a volume of ice-cold 0.1 M HCl (e.g., 10 volumes of HCl to tissue weight).
- Sample Processing:
 - Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
 - Collect the supernatant, which contains the cGMP.
- · cGMP ELISA and Data Analysis:
 - Follow the cGMP ELISA protocol as described for the in vitro assay.
 - Measure the protein concentration in the tissue homogenates using a standard protein assay.
 - Express the cGMP levels as pmol/mg of protein.
 - Compare the cGMP levels between the different treatment groups.

Visualizing the cGMP Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.

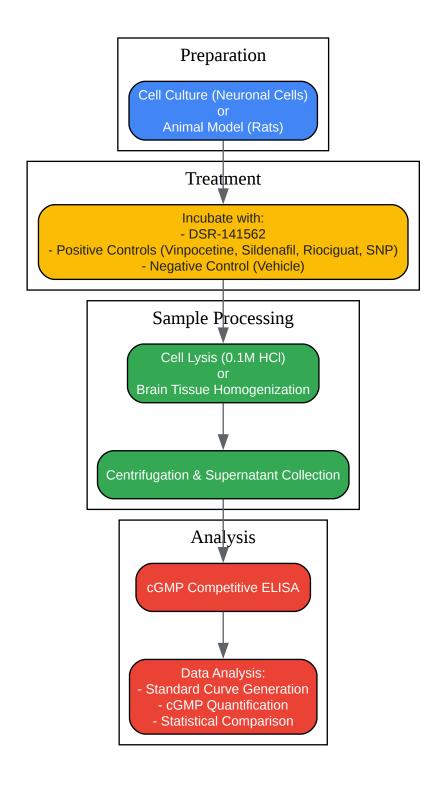




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Caption: The cGMP signaling pathway and points of intervention.





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Caption: Workflow for measuring cGMP levels.



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